Molecular Mass & Lipophilicity as a Differentiation Factor from the Primary Analog BFO
The Target Compound has a higher molecular weight and calculated lipophilicity compared to its closest direct analog, (Z)-2-(2,4-dichlorobenzylidene)benzofuran-3(2H)-one (BFO), which lacks the 6-ethoxy group. This structural addition fundamentally alters its pharmacokinetic and permeability profile, a critical factor for any biological or material science application. BFO is the most relevant comparator, as it shares the identical 2,4-dichlorophenyl methylene moiety but has an unsubstituted benzofuranone A-ring [1].
| Evidence Dimension | Physicochemical Properties (Molecular Weight, LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 335.19 g/mol; Topological Polar Surface Area (TPSA): 35.5 Ų; LogP: 5.0 (estimated) |
| Comparator Or Baseline | BFO (CID 10675166): MW ~291 g/mol; TPSA: 26.3 Ų; LogP: 4.5 (estimated) |
| Quantified Difference | ΔMW ≈ +44 g/mol; ΔLogP ≈ +0.5; ΔTPSA ≈ +9.2 Ų |
| Conditions | Standard computational prediction for neutral molecules; Source: PubChem and SpectraBase. |
Why This Matters
The significant increase in lipophilicity (by ~0.5 LogP units) driven by the 6-ethoxy group will critically impact membrane permeability, nonspecific binding, and solubility, making this compound a distinct entity for assays or formulations where BFO was unsuitable.
- [1] Wiley Science Solutions. (n.d.). 3(2H)-benzofuranone, 2-[(2,4-dichlorophenyl)methylene]-6-ethoxy-, (2Z)-. SpectraBase Compound ID AUp8edsFolP. View Source
